molecular formula C21H17ClN4OS B3397420 N-(4-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide CAS No. 1021216-64-7

N-(4-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

Cat. No.: B3397420
CAS No.: 1021216-64-7
M. Wt: 408.9 g/mol
InChI Key: GZRPSQNNSXPSTP-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a synthetic small molecule compound provided for research purposes. Its structure incorporates a pyrazolo[1,5-a]pyrazine core, a privileged scaffold in medicinal chemistry that is found in compounds investigated for modulating various biological targets . The molecular design also features a thioether-linked acetamide chain, a functional group known to contribute to bioactivity in other research compounds . The specific combination of these motifs suggests potential for this compound to be of interest in early-stage drug discovery research, particularly in the screening of new therapeutic agents. Pyrazole-containing molecules are extensively studied for a wide range of research applications, with significant literature reporting on their roles as anti-inflammatory and anticancer agents in preclinical models . For instance, structurally related compounds have been identified as strong inhibitors of osteoclastogenesis, the process of bone resorption, highlighting their potential value in research related to bone metabolism diseases such as osteoporosis . Furthermore, heterocyclic compounds like the pyrazolopyrazine core of this reagent are frequently explored as kinase inhibitors and antagonists for various receptors in investigative pharmacology . Researchers may find this compound valuable for probing novel signaling pathways or for hit-to-lead optimization campaigns. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS/c22-17-8-6-15(7-9-17)13-24-20(27)14-28-21-19-12-18(16-4-2-1-3-5-16)25-26(19)11-10-23-21/h1-12H,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRPSQNNSXPSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine ring system.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Thioacetamide Linkage Formation: The thioacetamide linkage is formed by reacting the pyrazolo[1,5-a]pyrazine derivative with a suitable thioacetamide precursor under nucleophilic substitution conditions.

    Attachment of the Chlorobenzyl Group: The final step involves the alkylation of the thioacetamide derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazine ring, leading to partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives and reduced pyrazine rings.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor or activator of specific enzymes.

    Chemical Biology: It serves as a tool compound to probe the function of proteins and pathways in cells.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target proteins.

Comparison with Similar Compounds

Structural Analogs with Pyrazolo-Pyrazine Cores

  • N-(3-(Methylthio)Phenyl)-2-[(2-(4-Chlorophenyl)Pyrazolo[1,5-a]Pyrazin-4-yl)Thio]Acetamide (CAS: 1021208-68-3)

    • Structural Differences : The acetamide nitrogen is substituted with a 3-(methylthio)phenyl group instead of 4-chlorobenzyl.
    • Functional Implications : The 4-chlorophenyl substitution on the pyrazolo-pyrazine core may enhance hydrophobic interactions, while the methylthio group on the phenyl ring could influence solubility and metabolic stability .
  • N-(4-Chlorobenzyl)-2-(4-Oxo-2-Phenylpyrazolo[1,5-a]Pyrazin-5(4H)-yl)Acetamide (CAS: 941963-25-3) Structural Differences: Replaces the thioether (-S-) with an oxo (-O-) group at position 3.

Thiadiazole-Based Acetamide Analogs

Compounds from (e.g., 5e, 5j ) feature a 1,3,4-thiadiazole ring instead of pyrazolo-pyrazine. Key comparisons include:

Compound ID Core Structure Substituents Melting Point (°C) Yield (%)
5e 1,3,4-Thiadiazole 4-Chlorobenzylthio, 2-isopropyl-5-methylphenoxy 132–134 74
5j 1,3,4-Thiadiazole 4-Chlorobenzylthio, 2-isopropyl-5-methylphenoxy 138–140 82
Target Compound Pyrazolo[1,5-a]Pyrazine 2-Phenyl, 4-thioacetamide (4-chlorobenzyl) Not reported Not reported
  • Key Differences :
    • The pyrazolo-pyrazine core in the target compound provides a larger aromatic system, which may improve π-π stacking interactions in enzyme binding pockets compared to thiadiazole-based analogs.
    • Thiadiazole derivatives generally exhibit higher melting points (132–170°C), suggesting greater crystallinity, while the target compound’s properties remain uncharacterized .

Biological Activity

N-(4-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines a chlorobenzyl group with a pyrazolo[1,5-a]pyrazine core, which may contribute to its pharmacological properties. The purpose of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H17ClN4O2C_{22}H_{17}ClN_{4}O_{2} with a molecular weight of 392.8 g/mol. The compound's structure incorporates various functional groups, including an amide, a chlorinated aromatic ring, and a fused heterocyclic system. These features are believed to enhance its biological activity compared to structurally similar compounds.

PropertyValue
Molecular FormulaC22H17ClN4O2
Molecular Weight392.8 g/mol
CAS Number941963-25-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolo[1,5-a]pyrazine core and subsequent introduction of the chlorobenzyl group. The synthetic route generally follows these steps:

  • Formation of the Pyrazolo[1,5-a]Pyrazine Core : This step often involves cyclization reactions using appropriate precursors under controlled conditions.
  • Introduction of the Chlorobenzyl Group : A nucleophilic substitution reaction is utilized where a suitable chlorobenzyl halide reacts with the pyrazolo[1,5-a]pyrazine intermediate.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial (both Gram-positive and Gram-negative) and fungal species. For instance, studies employing turbidimetric methods have shown promising results for related compounds in inhibiting microbial growth .

Anticancer Activity

In vitro studies have indicated that derivatives of this compound may possess anticancer properties. For example, compounds sharing structural similarities have been evaluated against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B (SRB) assay. Results revealed that certain derivatives exhibited notable cytotoxicity against cancer cells, suggesting potential therapeutic applications in oncology .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby inhibiting their activity.
  • Cellular Process Disruption : It may interfere with critical cellular processes such as DNA replication or protein synthesis.
  • Induction of Apoptosis : The compound could trigger programmed cell death in cancer cells through activation of apoptotic pathways.

Study 1: Antimicrobial Evaluation

A study focused on synthesizing various derivatives similar to this compound evaluated their antimicrobial efficacy using standard laboratory methods. The results indicated that several derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Study 2: Anticancer Screening

Another significant study assessed the anticancer properties of related compounds against MCF7 cell lines. The findings revealed that certain derivatives had IC50 values indicating effective growth inhibition at low concentrations, highlighting their potential as anticancer agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Core Formation : Construct the pyrazolo[1,5-a]pyrazine core via cyclization of phenyl-substituted precursors under reflux conditions in solvents like ethanol or DMF .

Thioacetamide Introduction : React the core with 2-chloro-N-(4-chlorobenzyl)acetamide derivatives using nucleophilic substitution. This step often requires base catalysts (e.g., K₂CO₃) and inert atmospheres to minimize oxidation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluents) or recrystallization is used to isolate the final product .

  • Key Considerations : Solvent polarity and temperature (60–80°C) critically influence reaction rates and yields .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorobenzyl proton signals at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~475) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or melting point analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final acylation step?

  • Methodological Answer :

  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance thiol-acetamide coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require strict temperature control (<70°C) to avoid decomposition .
  • By-Product Mitigation : Monitor intermediates via TLC and quench reactive side products (e.g., unreacted thiols) with scavengers like Amberlyst® resins .
    • Data-Driven Example : A study reported a 15% yield increase by switching from THF to DMF at 65°C .

Q. What structural features correlate with observed biological activity in analogs of this compound?

  • Methodological Answer :

  • Pharmacophore Analysis :
  • The 4-chlorobenzyl group enhances lipophilicity, improving membrane permeability in cytotoxicity assays .
  • The pyrazolo-pyrazine core shows affinity for kinase targets (e.g., EGFR inhibition in related compounds) .
  • Activity Trends :
  • Electron-Withdrawing Substituents : Chlorine at the benzyl position increases metabolic stability but may reduce solubility .
  • Thioether Linkage : Replacing sulfur with oxygen decreases potency, as seen in analogs lacking thioacetamide groups .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Advanced NMR Techniques :
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., pyrazine ring protons vs. benzyl group) .
  • Variable Temperature NMR : Identifies dynamic rotational barriers in thioether linkages .
  • Complementary Methods : X-ray crystallography confirms spatial arrangements, while IR spectroscopy validates amide C=O stretches (~1650 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

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